3-(pyridin-2-yloxy)-N-(quinolin-8-yl)benzamide
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Overview
Description
3-(pyridin-2-yloxy)-N-(quinolin-8-yl)benzamide is an organic compound that features a benzamide core linked to pyridin-2-yloxy and quinolin-8-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(pyridin-2-yloxy)-N-(quinolin-8-yl)benzamide typically involves the following steps:
Formation of Pyridin-2-yloxy Intermediate: This step involves the reaction of pyridine with an appropriate halogenating agent to form pyridin-2-yloxy.
Formation of Quinolin-8-yl Intermediate: Quinoline is reacted with a suitable reagent to introduce the desired functional group at the 8-position.
Coupling Reaction: The pyridin-2-yloxy and quinolin-8-yl intermediates are then coupled with benzamide under specific conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(pyridin-2-yloxy)-N-(quinolin-8-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolin-8-yl benzamide derivatives, while reduction could produce pyridin-2-yloxy benzamide derivatives.
Scientific Research Applications
3-(pyridin-2-yloxy)-N-(quinolin-8-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(pyridin-2-yloxy)-N-(quinolin-8-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-(pyridin-2-yloxy)-N-(quinolin-6-yl)benzamide
- 3-(pyridin-3-yloxy)-N-(quinolin-8-yl)benzamide
- 3-(pyridin-2-yloxy)-N-(quinolin-7-yl)benzamide
Uniqueness
3-(pyridin-2-yloxy)-N-(quinolin-8-yl)benzamide is unique due to its specific structural configuration, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be attributed to the position of the functional groups and the overall molecular architecture.
Properties
IUPAC Name |
3-pyridin-2-yloxy-N-quinolin-8-ylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O2/c25-21(24-18-10-4-6-15-8-5-13-23-20(15)18)16-7-3-9-17(14-16)26-19-11-1-2-12-22-19/h1-14H,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAFCOYLBWUWHMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OC2=CC=CC(=C2)C(=O)NC3=CC=CC4=C3N=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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